4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

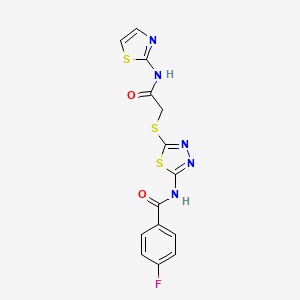

The compound 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety at position 2 and a thioethyl-thiazolylamino-oxo group at position 3. Its structure integrates multiple pharmacophoric elements, including the electron-withdrawing fluorine substituent on the benzamide ring, the thiadiazole scaffold (known for diverse bioactivities), and the thiazole-linked side chain, which may enhance binding interactions or metabolic stability .

Properties

IUPAC Name |

4-fluoro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXRIWSGIBCPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, which may enhance its selectivity and potency against various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10FN5O2S3, with a molecular weight of 395.45 g/mol. The structure includes a benzamide backbone and a thiadiazole ring, both known for their pharmacological properties.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. In particular:

- Antibacterial : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal : It has also shown potential against fungal species including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/ml to 62.5 µg/ml .

2. Anticancer Activity

The benzamide derivatives are noted for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

3. Anti-inflammatory and Analgesic Effects

The thiazole derivatives have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Interference with DNA Replication : Some derivatives have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

Several studies have investigated the efficacy of compounds similar to this compound:

| Study | Findings |

|---|---|

| Shi et al., 1996 | Reported anticancer activity in cell lines treated with thiadiazole derivatives. |

| Kulabaş et al., 2017 | Demonstrated antiviral properties against specific viral strains. |

| Tomasic et al., 2017 | Identified inhibition of DNA gyrase by thiazole derivatives leading to antibacterial effects. |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Case Studies : A study evaluating thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The presence of the thiadiazole ring is associated with various antimicrobial activities:

- Antibacterial Effects : Compounds containing this moiety have demonstrated effectiveness against a range of bacterial strains by disrupting bacterial cell membranes.

- Antifungal Properties : The structural features enhance the compound's ability to inhibit fungal growth, making it a candidate for developing new antifungal agents .

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of this compound involves multi-step reactions to assemble its heterocyclic framework. Key steps include:

Mechanistic Insight :

-

The thiadiazole ring forms via cyclization of thiosemicarbazide under acidic conditions .

-

Thiol-alkylation with ethyl chloroacetate introduces the thioether bridge, critical for bioactivity.

-

Benzoylation occurs via nucleophilic substitution at the thiadiazole nitrogen .

Functional Group Transformations

The compound’s reactivity is driven by its functional groups:

Thiazole Amino Group

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Example: Reaction with acetyl chloride yields N-acetyl-thiazole derivatives (78% yield).

-

-

Alkylation : Forms N-alkyl derivatives under basic conditions (e.g., NaH, alkyl halides) .

Thiadiazole Sulfur

-

Oxidation : Thioether sulfur oxidizes to sulfoxide or sulfone using H<sub>2</sub>O<sub>2</sub>/AcOH .

-

Nucleophilic Substitution : The 2-position of thiadiazole reacts with amines or alcohols in DMSO .

Fluorinated Benzamide

-

Hydrolysis : Under alkaline conditions (NaOH, 70°C), the amide bond cleaves to release 4-fluorobenzoic acid.

-

Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position .

Catalytic and Solvent Effects

-

Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating (30 min vs. 12 h) .

-

Solvent polarity impacts yields: DMF > DMSO > THF for benzoylation steps.

Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the thioether bond, forming thiol and ketone byproducts.

-

Acidic Hydrolysis : Degrades into 1,3,4-thiadiazole-2-amine and 4-fluorobenzoic acid at pH < 2 .

Comparative Reactivity Table

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The 4-fluoro substituent on benzamide (as in the target compound and 4f/7c) may enhance metabolic stability compared to the 4-nitro analog , though nitro groups could increase binding affinity in certain targets.

Antifungal vs. Anticancer Activity : Thiadiazole-oxadiazole hybrids (e.g., compounds 6a–6s) exhibit antifungal activity via ergosterol inhibition , while acrylamido-thiadiazoles (e.g., 7d) show anticancer effects , suggesting substituent-dependent target specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a thiol-containing thiadiazole intermediate (e.g., 5-mercapto-1,3,4-thiadiazole derivative) with a chloroacetamide derivative in dry acetone under reflux with anhydrous potassium carbonate, followed by recrystallization from ethanol . Monitoring reaction progress via TLC and purification via column chromatography are critical steps .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, as demonstrated for analogous thiazole-containing benzamides . Additional techniques include:

- NMR : To verify substituent positions and hydrogen bonding (e.g., amide protons).

- FT-IR : To confirm functional groups like C=O (amide) and C-S (thiadiazole/thiazole) .

- Elemental Analysis : To validate purity and stoichiometry .

Q. What solvents and conditions are suitable for recrystallization?

- Methodological Answer : Ethanol and methanol are commonly used due to their moderate polarity, which facilitates slow crystal growth. For example, recrystallization from ethanol yielded high-purity crystals in related thiadiazole derivatives . Temperature control (e.g., gradual cooling) minimizes impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modification of Substituents : Vary the fluorine position on the benzamide ring or substitute the thiazole moiety with other heterocycles (e.g., oxadiazole) to assess impact on bioactivity .

- In Silico Screening : Use molecular docking to predict binding affinity to target enzymes (e.g., PFOR enzyme in anaerobic organisms) .

- Biological Assays : Test derivatives for antimicrobial, cytotoxic, or enzyme inhibition activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, microbial strains, and incubation times. For example, pH-dependent antimicrobial activity was observed in thiadiazole derivatives, necessitating pH control .

- Dose-Response Analysis : Perform IC50/EC50 calculations to compare potency accurately.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., nitazoxanide derivatives) to identify trends .

Q. What strategies enhance the compound’s stability and bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .

- Cocrystallization : Use coformers like carboxylic acids to enhance thermal stability and dissolution rates .

- Lipinski’s Rule Compliance : Modify logP values via substituent adjustments to optimize membrane permeability .

Experimental Design & Data Analysis

Q. How to design a cytotoxicity assay for this compound?

- Methodological Answer :

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) for selectivity assessment.

- MTT Assay Protocol :

Seed cells in 96-well plates (1×10⁴ cells/well).

Treat with compound (0.1–100 µM) for 48–72 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Measure absorbance at 570 nm using a microplate reader .

Q. What analytical methods are suitable for detecting degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.